![molecular formula C12H15BrN2O5S2 B2892876 4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid CAS No. 888111-57-7](/img/structure/B2892876.png)

4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

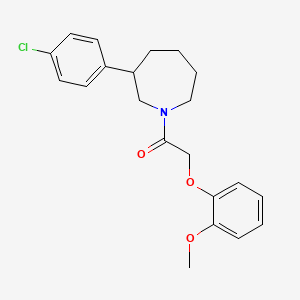

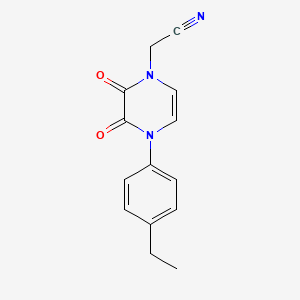

The compound “4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid” is a chemical compound with the CAS number 888111-57-7 . It has a molecular formula of C12H15BrN2O5S2 and a molecular weight of 411.29 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring which is substituted at one nitrogen atom by a 4-oxobutanoic acid group and at the other nitrogen atom by a 5-bromothiophen-2-ylsulfonyl group .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One notable application of derivatives closely related to the specified compound is in the field of antimicrobial activity. For example, a study by Foroumadi et al. (2005) synthesized and evaluated a series of derivatives for antimicrobial activity against Gram-positive and Gram-negative microorganisms. Some derivatives exhibited comparable or superior activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis when compared to reference drugs like ciprofloxacin, norfloxacin, and enoxacine (Foroumadi et al., 2005).

Hydrogen Bonding and Structural Analysis

Research on proton-transfer compounds involving similar structural motifs to the compound has been conducted to understand their hydrogen bonding and structural characteristics. Smith et al. (2011) performed crystal structure determinations on compounds formed with 5-sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including piperazine. This study highlighted the importance of hydrogen bonding in the formation of two-dimensional or three-dimensional structures (Smith et al., 2011).

Anticancer Applications

Another area of research explores the integration of sulfonyl piperazine scaffolds with other pharmacophoric units to enhance biological properties for anticancer applications. Jadala et al. (2019) investigated the synthesis of combretastatin-A4 acids integrated with sulfonyl piperazine scaffolds. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, showing significant in vitro activity. The study underscores the potential of molecular hybridization approaches in designing new chemical entities for cancer therapy (Jadala et al., 2019).

Photochemical Stability and Reactivity

The photochemical behavior of compounds containing piperazinyl quinolone structures, closely related to the target compound, has been studied to understand their stability and reactivity under light exposure. Mella et al. (2001) examined the photochemistry of ciprofloxacin (a compound with a similar piperazinyl moiety) in aqueous solutions, revealing insights into its low-efficiency reactions and the impact of environmental conditions on its photochemical pathways (Mella et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOLGZVKBDUNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)

methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)

![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2892816.png)